N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide

BRD4 inhibitor BET bromodomain structure-activity relationship

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide (CAS 307509-44-0, molecular formula C₂₁H₁₈N₂O₂, MW 330.4 g/mol) is a synthetic small molecule belonging to the benzo[cd]indol-2(1H)-one (naphthostyril) class. The compound features a tricyclic benzo[cd]indol-2(1H)-one core with an N1-ethyl substituent and a 2-methylbenzamide group attached via an amide linkage at the 6-position.

Molecular Formula C21H18N2O2
Molecular Weight 330.387
CAS No. 307509-44-0
Cat. No. B2770000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide
CAS307509-44-0
Molecular FormulaC21H18N2O2
Molecular Weight330.387
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4C)C=CC=C3C1=O
InChIInChI=1S/C21H18N2O2/c1-3-23-18-12-11-17(15-9-6-10-16(19(15)18)21(23)25)22-20(24)14-8-5-4-7-13(14)2/h4-12H,3H2,1-2H3,(H,22,24)
InChIKeyLSYXIDLMMVCHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide (CAS 307509-44-0): Chemical Identity, Scaffold Classification, and Procurement Baseline


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide (CAS 307509-44-0, molecular formula C₂₁H₁₈N₂O₂, MW 330.4 g/mol) is a synthetic small molecule belonging to the benzo[cd]indol-2(1H)-one (naphthostyril) class . The compound features a tricyclic benzo[cd]indol-2(1H)-one core with an N1-ethyl substituent and a 2-methylbenzamide group attached via an amide linkage at the 6-position. The benzo[cd]indol-2(1H)-one scaffold has been validated as a privileged pharmacophore with confirmed inhibitory activity against BRD4 (BET bromodomain), the Hedgehog (HH) signaling pathway, histone deacetylases (HDACs), and cholinesterases [1]. This compound is commercially available from multiple vendors at ≥95% purity, with PubChem SID 103479711 and ChEMBL ID CHEMBL201799, and has been profiled in four distinct high-throughput screening campaigns including a GPR151 activator assay and a Dicer-mediated pre-microRNA maturation assay .

Why In-Class Benzo[cd]indol-2(1H)-one Analogs Cannot Be Casually Substituted for CAS 307509-44-0: The Functional Impact of the 2-Methylbenzamide Substituent


Within the benzo[cd]indol-2(1H)-one chemotype, the identity of the 6-position substituent is a critical determinant of target engagement and selectivity. The unsubstituted parent scaffold (Compound 1) inhibits BRD4 with an IC₅₀ of 6.83 μM, while optimized 6-substituted analogs in the same series achieve IC₅₀ values of 1.02–3.02 μM—a >2-fold to nearly 7-fold improvement driven entirely by modifications at this vector [1]. The 2-methylbenzamide group in CAS 307509-44-0 introduces a sterically differentiated ortho-methyl substituent on the benzamide ring, which is absent in the simpler N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (des-methyl analog), and replaces the sulfonamide linkage found in the PDB-deposited ligand EB9 (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide) [2]. These structural variations at the 6-position modulate hydrogen-bonding capacity, hydrophobic surface complementarity, and conformational flexibility of the terminal aromatic ring—parameters that the published SAR around this scaffold has demonstrated to directly control BRD4 binding affinity and cellular anti-proliferative potency [1]. Procuring a close analog without verifying equivalence at this substitution site therefore carries a material risk of obtaining a compound with quantitatively and functionally distinct pharmacological properties.

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide (CAS 307509-44-0) Relative to Closest Analogs


Structural Differentiation: 2-Methylbenzamide vs. Unsubstituted Benzamide and Sulfonamide at the 6-Position

CAS 307509-44-0 bears a 2-methylbenzamide group at the 6-position of the benzo[cd]indol-2(1H)-one core. The nearest commercially available analogs differ at this critical vector: the des-methyl analog N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (C₂₀H₁₆N₂O₂, MW 316.4) lacks the ortho-methyl group, while the PDB ligand EB9 (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide, C₁₉H₁₆N₂O₃S, MW 352.4) employs a sulfonamide rather than carboxamide linker . In the published SAR of this scaffold, modifications at the 6-position produced BRD4 IC₅₀ values ranging from 1.02 μM (Compound 23 with a substituted benzyl group) to 6.83 μM (unsubstituted parent Compound 1), confirming that substituent identity at this position governs target potency [1]. The ortho-methyl group on the benzamide of CAS 307509-44-0 introduces both steric bulk and altered torsional preference relative to the unsubstituted benzamide, which may affect the positioning of the terminal phenyl ring within hydrophobic binding pockets.

BRD4 inhibitor BET bromodomain structure-activity relationship benzo[cd]indol-2(1H)-one

Scaffold-Level Pharmacological Pluripotency: BRD4 and Hedgehog Pathway Dual Engagement Potential

The benzo[cd]indol-2(1H)-one scaffold has been independently validated as an inhibitor of both BRD4 (BET bromodomain) and the Hedgehog (HH) signaling pathway. In BRD4 AlphaScreen assays, the unsubstituted scaffold (Compound 1) showed an IC₅₀ of 6.83 ± 1.46 μM, while optimized 6-substituted analogs achieved IC₅₀ values of 1.02 μM (Compound 23) and 3.02 μM (Compound 44), representing up to 6.7-fold improvement [1]. Independently, benzo[cd]indol-2(1H)-one 1 demonstrated sub-micromolar potency in Hedgehog pathway cell models, including models with constitutive pathway activity through loss of Suppressor of Fused (SUFU), and reduced GLI-driven lung cancer cell and medulloblastoma spheroid viability with potency matching its HH pathway inhibitory effect [2]. A competition assay against BET degrader HPP-9 confirmed that compound 1 engages BET bromodomains in cells, establishing the mechanistic link between the scaffold and BRD4 binding [2]. CAS 307509-44-0, by virtue of its shared benzo[cd]indol-2(1H)-one core with a differentiated 6-substituent, is positioned within this dual-activity pharmacological space, though direct quantitative confirmation for this specific compound awaits empirical profiling.

BRD4 BET bromodomain Hedgehog pathway epigenetic cancer therapy benzo[cd]indol-2(1H)-one

Commercial Availability and Purity Specifications: CAS 307509-44-0 vs. Analog Procurement Options

CAS 307509-44-0 is available from AKSci (Catalog 3907CD) at a minimum purity specification of 95%, with a molecular weight of 330.4 g/mol and molecular formula C₂₁H₁₈N₂O₂ . By comparison, the des-methyl analog N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide (MW 316.4, C₂₀H₁₆N₂O₂) and the sulfonamide analog EB9 (MW 352.4, C₁₉H₁₆N₂O₃S) are also commercially available but represent chemically distinct entities that cannot be considered interchangeable without experimental validation . The compound has been distributed to at least four distinct HTS screening centers, indicating batch-to-batch availability for large-scale screening campaigns: the Center for Chemical Genomics (University of Michigan) for Dicer-mediated pre-microRNA maturation assays, and The Scripps Research Institute Molecular Screening Center for GPR151 activator, FBW7 activator, and MITF inhibitor AlphaScreen assays . No publicly available certificate of analysis or batch-specific QC data were identified at the time of this analysis, and users are advised to request current CoA documentation from vendors prior to procurement.

chemical procurement purity specification vendor comparison CAS 307509-44-0

HTS Profiling Breadth: Multi-Target Screening Data Availability Differentiates CAS 307509-44-0 from Less-Profiled Analogs

CAS 307509-44-0 has been tested in at least four distinct biochemical and cell-based high-throughput screening assays, providing a broader initial pharmacological fingerprint than is available for most unprofiled analogs in the benzo[cd]indol-2(1H)-one series . The compound was evaluated in: (i) a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151, also known as GALR4/PGR7) at The Scripps Research Institute Molecular Screening Center; (ii) a Dicer-mediated maturation of pre-microRNA assay at the Center for Chemical Genomics, University of Michigan; (iii) an AlphaScreen-based biochemical HTS assay to identify activators of FBW7; and (iv) an AlphaScreen-based biochemical HTS assay to identify inhibitors of MITF . While the quantitative activity outcomes (percent activation/inhibition, AC₅₀/IC₅₀ values) from these screens are not publicly disclosed in the aggregated database record, the breadth of screening coverage—spanning GPCR signaling (GPR151), RNA processing (Dicer), ubiquitin ligase activity (FBW7), and transcriptional regulation (MITF)—provides a multi-dimensional annotation baseline that unprofiled or single-assay analogs lack.

high-throughput screening GPR151 Dicer FBW7 MITF chemical probe

Recommended Research and Procurement Application Scenarios for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide (CAS 307509-44-0)


BRD4/BET Bromodomain Inhibitor Screening and SAR Expansion Campaigns

For research groups building structure-activity relationships around the benzo[cd]indol-2(1H)-one scaffold as BRD4 inhibitors, CAS 307509-44-0 serves as a differentiated 6-position benzamide analog within a series where potency spans from 6.83 μM (unsubstituted parent) to 1.02 μM (optimized 6-substituted analogs) in AlphaScreen assays [1]. The 2-methyl substitution on the benzamide ring introduces a steric and electronic perturbation at a position known to influence BRD4_BD1 binding, making this compound valuable for probing the hydrophobic shelf region of the acetyl-lysine binding pocket. Procurement of this specific analog enables direct comparison with Compound 23 (IC₅₀ = 1.02 μM) and Compound 44 (IC₅₀ = 3.02 μM) to deconvolute the contribution of the 2-methylbenzamide motif to BRD4 affinity and MV4-11 cell anti-proliferative activity [1].

Orphan GPCR GPR151 Ligand Discovery and Validation Studies

CAS 307509-44-0 has been specifically tested in a cell-based high-throughput primary assay designed to identify activators of GPR151, an orphan G-protein coupled receptor selectively expressed in habenular neurons and implicated in nicotine dependence and neuropathic pain [1]. Researchers investigating GPR151 pharmacology can leverage this compound's pre-existing screening annotation as a starting point for confirmatory dose-response experiments, functional selectivity profiling, and orthogonal assay validation (e.g., β-arrestin recruitment, cAMP modulation). The compound's activity status in this assay, while not publicly quantified, provides a rationale for its inclusion in focused GPR151 ligand screening decks, particularly given the receptor's emerging role in addiction neurobiology .

Hedgehog Pathway Epigenetic Targeting with Benzo[cd]indol-2(1H)-one Chemotype Exploration

The benzo[cd]indol-2(1H)-one scaffold has been validated as a downstream Hedgehog pathway inhibitor with sub-micromolar potency in SUFU-deficient and GLI-driven cancer models [1]. CAS 307509-44-0, as a 6-substituted member of this chemotype, is suitable for inclusion in focused libraries aimed at identifying compounds that lower GLI transcription factor levels and reduce the viability of HH-driven tumors (e.g., medulloblastoma, basal cell carcinoma). The scaffold's demonstrated ability to simultaneously modulate BET bromodomain occupancy—confirmed through HPP-9 competition assays—positions analogs like CAS 307509-44-0 as candidates for epigenetic polypharmacology studies exploring BRD4-HH pathway crosstalk [1].

Chemical Probe Development and Selectivity Profiling Against the BET Bromodomain Family

Given the established binding of the benzo[cd]indol-2(1H)-one core to BRD4_BD1 with co-crystal structure confirmation [1], CAS 307509-44-0 can serve as a starting point for selectivity profiling across the BET family (BRD2, BRD3, BRD4, BRDT). The compound's differentiated 2-methylbenzamide substituent may confer a selectivity profile distinct from the unsubstituted parent or the 4-substituted benzyl analogs characterized in the primary literature, making it a useful tool for dissecting BD1 vs. BD2 domain selectivity and BET family member selectivity. Procurement of this specific analog, alongside Compounds 1 (IC₅₀ = 6.83 μM) and 23 (IC₅₀ = 1.02 μM) [1], enables head-to-head selectivity profiling within a matched chemotype series.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.